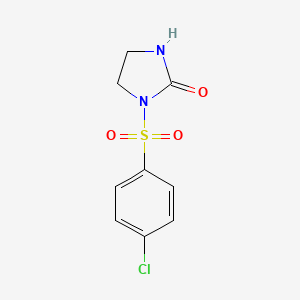

![molecular formula C18H21N3O B1227331 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384377-41-7](/img/structure/B1227331.png)

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves condensation reactions, employing precursors like 2-aminobenzothiazole and aldehydes. For example, a Schiff base has been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride (Yıldız et al., 2010). Such methodologies could potentially be adapted for the synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol by altering the alkyl groups and aldehyde components.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like FT-IR, NMR, and UV-visible spectroscopy, alongside X-ray crystallography. These methods reveal the presence of intramolecular hydrogen bonding, which influences the stability and reactivity of the molecules. The crystallographic analysis of such compounds often indicates a monoclinic space group with specific unit cell parameters, highlighting the structured arrangement and density of these molecules (Eltayeb et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including complexation with metals, which impacts their physical and chemical properties. For instance, the synthesis and characterization of zinc(II) complexes with benzimidazole phenol derivatives have been explored, demonstrating the ligands' ability to form chelate structures (Tavman, 2006).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. The crystalline structure, determined through X-ray diffraction, provides insights into the molecule's arrangement and potential interactions in the solid state. For example, the analysis of co-crystal structures of benzimidazole phenol derivatives shows specific packing patterns and hydrogen bonding interactions (Eltayeb et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acid-base behavior, and complexation capacity with metals, are influenced by the benzimidazole core and substituents. Studies on benzimidazole derivatives reveal their potential as ligands in metal complexes, impacting their catalytic, optical, and biological properties. The interaction with metals, such as iron and zinc, can lead to compounds with varied applications, from catalysis to biological activity (Haghverdi et al., 2018).

Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those structurally similar to 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol, have been studied for their potential as inhibitors of mammalian type I DNA topoisomerases. These compounds, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have shown potent inhibitory activity on topoisomerase I (Alpan, Gunes, & Topçu, 2007).

Photo-Physical Characteristics

Studies on benzimidazole derivatives have also focused on their photo-physical properties. For example, novel compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and analyzed for their absorption-emission properties influenced by solvent polarity. These compounds are noted for their excited state intra-molecular proton transfer pathway and dual emission characteristics (Padalkar et al., 2011).

Crystal Structure and Hydrogen Bonding

Research on compounds like 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which are structurally related to 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol, includes analyzing their crystal structure and hydrogen bonding. Such studies provide insights into the molecular arrangement and interactions critical for designing new materials with specific properties (Eltayeb et al., 2009).

Carbonic Anhydrase Inhibition

Benzimidazole-containing phenolic Mannich bases, synthesized from 4-(1H-benzimidazol-2-yl)phenol, have been evaluated for their inhibitory effects on human carbonic anhydrase isoforms. These compounds, including 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol, demonstrate moderate carbonic anhydrase inhibitory properties (Gul, Yazıcı, Tanc, & Supuran, 2016).

Antimicrobial Activity

Benzimidazole derivatives, such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, have been synthesized and tested for their antimicrobial activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Padalkar et al., 2016).

Catalytic Applications in Ethylene Oligomerization

Research on iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives has explored their catalytic behavior in ethylene oligomerization. These studies are significant for understanding the steric and electronic effects of ligands on catalytic activities (Haghverdi et al., 2018).

Zukünftige Richtungen

The future directions in the research of benzimidazole derivatives include the development of new drugs to treat cancer . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

Eigenschaften

IUPAC Name |

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERVSPLCWYKOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387671 | |

| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

CAS RN |

384377-41-7 | |

| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)

![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)

![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)

![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)

![N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)

![5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)